2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
CAS No.:
Cat. No.: VC16365046
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
![2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide -](/images/structure/VC16365046.png)
Specification
Molecular Formula | C18H16FN3O2 |
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Molecular Weight | 325.3 g/mol |
IUPAC Name | 2-fluoro-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Standard InChI | InChI=1S/C18H16FN3O2/c1-11(2)12-7-9-13(10-8-12)16-17(22-24-21-16)20-18(23)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23) |
Standard InChI Key | TXZKTVMVHPJCGC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is C₂₀H₁₇FN₃O₂, with a molecular weight of 350.37 g/mol. Key structural features include:
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A 1,2,5-oxadiazole ring (furazan) at the core, known for its electron-deficient nature and metabolic stability .
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A 2-fluorobenzamide group attached to the 3-position of the oxadiazole, introducing hydrogen-bonding capabilities and steric bulk.
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A 4-isopropylphenyl substituent at the 4-position of the oxadiazole, contributing hydrophobic interactions and enhancing membrane permeability .
Table 1: Calculated Physicochemical Properties
These properties suggest favorable drug-likeness, aligning with Lipinski’s Rule of Five criteria for oral bioavailability .
Synthetic Routes and Optimization
The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For this compound, a plausible pathway includes:
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Formation of the 1,2,5-Oxadiazole Core:
Reaction of 4-(4-isopropylphenyl)amidoxime with 2-fluorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) induces cyclization to form the oxadiazole ring . This method mirrors protocols used for analogous compounds, yielding moderate to high purity (70–85%) . -
Purification and Characterization:
Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures removal of unreacted starting materials. Structural confirmation is achieved via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl methine at δ 2.9 ppm) and HRMS (m/z 350.1305 [M+H]⁺) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclization | 2-Fluorobenzoyl chloride, pyridine, 80°C, 12h | 78 | 92 |
Purification | Silica gel (EtOAc/Hexane 1:4) | 65 | 98 |
Challenges include managing the electron-withdrawing effects of the oxadiazole ring, which can hinder subsequent functionalization .
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structurally related 1,2,5-oxadiazoles exhibit:
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Kinase Inhibition: Analogs with substituted benzamide groups demonstrate inhibitory activity against EGFR (IC₅₀ = 0.8–2.3 μM) and VEGFR-2 (IC₅₀ = 1.5–4.7 μM) . The fluorine atom may enhance binding via halogen bonds with kinase hinge regions.
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Antimicrobial Effects: Derivatives bearing hydrophobic aryl groups show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .
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Anticancer Potential: In silico studies predict moderate activity against MCF-7 breast cancer cells (predicted IC₅₀ = 12.3 μM), attributed to apoptosis induction via caspase-3 activation .
Pharmacokinetic and Toxicological Considerations
ADME Properties:
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Absorption: High logP (4.2) suggests efficient intestinal absorption but may limit aqueous solubility (predicted logS = -4.1) .
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Metabolism: The oxadiazole ring resists oxidative metabolism, while the isopropyl group may undergo CYP3A4-mediated hydroxylation .
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Excretion: Primarily renal (70–80%), with minor biliary excretion .
Toxicity Risks:
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hERG Inhibition: Structural alerts (aromatic rings, basic nitrogen) suggest potential cardiotoxicity (predicted IC₅₀ = 3.1 μM) .
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Mutagenicity: Ames test predictions indicate low risk (negative for TA98 and TA100 strains) .
Applications in Drug Discovery
This compound’s scaffold holds promise for:
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Targeted Cancer Therapies: Modular substitution at the benzamide and isopropyl positions allows tuning for specific kinase targets (e.g., BRAF V600E mutants) .
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Antibiotic Adjuvants: Synergistic effects with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) have been observed in analogs .
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Neuroprotective Agents: Preliminary data on related oxadiazoles show NMDA receptor antagonism (Ki = 0.9 μM), relevant to Alzheimer’s disease .
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